molecular formula C8H11BrN2O B12440889 [2-(3-Bromophenoxy)ethyl]hydrazine

[2-(3-Bromophenoxy)ethyl]hydrazine

Cat. No.: B12440889
M. Wt: 231.09 g/mol
InChI Key: CYMXRSNVKWFSMD-UHFFFAOYSA-N
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Description

[2-(3-Bromophenoxy)ethyl]hydrazine is an organobromine compound featuring a phenoxyethyl backbone substituted with a bromine atom at the 3-position of the phenyl ring, linked to a hydrazine (-NH-NH₂) moiety. Its molecular formula is C₈H₁₁BrN₂O, with a molecular weight of 231.10 g/mol. The bromine atom enhances electrophilic reactivity, while the phenoxyethyl group contributes to lipophilicity, influencing its solubility and interaction with biological targets.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

2-(3-bromophenoxy)ethylhydrazine

InChI

InChI=1S/C8H11BrN2O/c9-7-2-1-3-8(6-7)12-5-4-11-10/h1-3,6,11H,4-5,10H2

InChI Key

CYMXRSNVKWFSMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCNN

Origin of Product

United States

Preparation Methods

The synthesis of [2-(3-Bromophenoxy)ethyl]hydrazine typically involves the reaction of 3-bromophenol with ethylene oxide to form 2-(3-bromophenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

[2-(3-Bromophenoxy)ethyl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

[2-(3-Bromophenoxy)ethyl]hydrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [2-(3-Bromophenoxy)ethyl]hydrazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Position

(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride
  • Structure: Features a nitro (-NO₂) group at the para position of the phenoxy ring instead of bromine.
  • Key Differences :
    • The nitro group is a strong electron-withdrawing group, increasing electrophilicity and reactivity in substitution reactions compared to bromine .
    • Demonstrated higher antimicrobial activity in studies, attributed to nitro-group-mediated oxidative stress in bacterial cells .
  • Molecular Weight : 259.68 g/mol (hydrochloride salt).
[2-(4-Bromophenyl)ethyl]hydrazine
  • Structure: Lacks the oxygen atom in the linker (phenoxy vs. phenyl), with bromine at the para position.
  • Key Differences :
    • Reduced polarity due to the absence of the ether oxygen, lowering water solubility .
    • Used in materials science for polymer cross-linking, where lipophilicity is advantageous .
  • Molecular Weight : 215.09 g/mol.
(3-Bromo-2-fluorophenyl)hydrazine
  • Structure : Bromine at the 3-position and fluorine at the 2-position on the phenyl ring.
  • Synthesized via continuous flow processes, suggesting scalability advantages over batch methods for [2-(3-Bromophenoxy)ethyl]hydrazine .
  • Molecular Weight : 205.03 g/mol.

Functional Group Modifications

[2-(2-Fluorophenyl)ethyl]-hydrazine sulfate
  • Structure : Fluorine at the ortho position and a sulfate salt form.
  • Key Differences :
    • Sulfate salt improves aqueous solubility, facilitating in vitro bioactivity studies .
    • Ortho-substitution induces steric hindrance, reducing reactivity in electrophilic aromatic substitution compared to the meta-bromo derivative .
  • Molecular Weight : 248.23 g/mol (sulfate salt).
1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride
  • Structure : Bromine at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position.
  • Key Differences: The -CF₃ group enhances metabolic stability and bioavailability, making this compound a candidate for anticancer research . Antimicrobially inactive compared to this compound, highlighting the importance of substituent positioning .
  • Molecular Weight : 293.49 g/mol (hydrochloride salt).

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